イソソルビド2硝酸塩

概要

説明

Synthesis Analysis

The synthesis of isosorbide, including its nitrate derivatives like isosorbide 2-nitrate, remains a technical challenge due to the need to control several competitive reactions to avoid side reactions such as degradation and polymerization. Various studies have proposed innovative and varied methods to achieve high molar yields of isosorbide and its derivatives, highlighting the ongoing research and development efforts in this field (Dussenne et al., 2017).

Molecular Structure Analysis

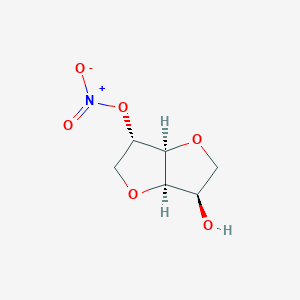

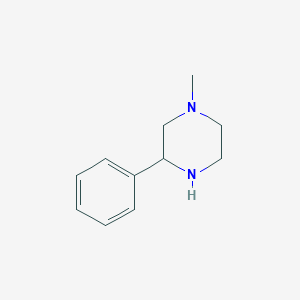

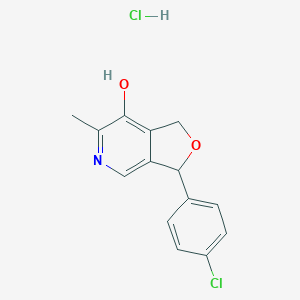

The molecular structure of isosorbide 2-nitrate is characterized by the presence of nitrate groups that are critical for its vasodilatory activity. These structures facilitate the release of nitric oxide (NO), a key mediator in vascular smooth muscle relaxation. The structural attributes of isosorbide derivatives influence their pharmacological properties, including vasodilation and the ability to increase blood flow.

Chemical Reactions and Properties

Isosorbide 2-nitrate engages in chemical reactions that release nitric oxide (NO) in the vascular system. This process involves the bioactivation of organic nitrate esters to NO, which then activates guanylyl cyclase to increase cGMP levels within smooth muscle cells, leading to vasodilation. The specific chemical pathways and interactions of isosorbide 2-nitrate with other molecules in the body are crucial for understanding its mechanisms of action and therapeutic potential (Wong & Fukuto, 1999).

科学的研究の応用

医薬品基準

イソソルビド2硝酸塩は、医薬品製品の品質と一貫性を確保するために、医薬品研究における基準物質として使用されています。 .

循環器内科

医学研究では、イソソルビドモノ硝酸塩やジ硝酸塩などのイソソルビド2硝酸塩誘導体は、その血管拡張作用について研究されています。 これらの薬剤は、血管を弛緩させ心臓の負担を軽減する能力から、狭心症や心不全の治療に使用されています .

材料科学

イソソルビド2硝酸塩は、生分解性ポリマーの製造における潜在的な用途のために、材料科学において研究されています。 その誘導体は、ポリマー鎖に組み込まれて、材料の生体適合性を高め、環境への影響を軽減することができます .

環境影響調査

イソソルビド2硝酸塩とその誘導体の環境影響に関する研究には、その生分解性と水生生物への潜在的な影響の評価が含まれます。 これらの研究は、この化合物の使用と廃棄に伴う安全性と生態学的リスクを決定することを目的としています .

安全と取り扱いに関するプロトコル

イソソルビド2硝酸塩は、実験室環境での適切な取り扱い、保管、廃棄手順を確立するための安全性の研究の対象となっています。 この研究は、研究者にとって安全な環境を維持し、偶発的な暴露を防ぐために不可欠です .

臨床試験と健康転帰

イソソルビド2硝酸塩を含む臨床試験は、さまざまな健康状態の治療におけるその有効性と安全性を重点的に行われています。 これらの研究は、血管の健康、認知機能、患者の全体的な健康状態への長期的な影響を調査する可能性があります <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w

作用機序

Target of Action

Isosorbide 2-nitrate, like other organic nitrates, primarily targets the vascular smooth muscle cells . The compound’s action on these cells plays a crucial role in its therapeutic effects.

Mode of Action

Isosorbide 2-nitrate is converted to the active nitric oxide (NO) within the body. This NO then activates an enzyme called guanylate cyclase . The activation of guanylate cyclase leads to an increase in the levels of cyclic guanosine 3’,5’-monophosphate (cGMP) within the cells . This cGMP then activates protein kinases, leading to a series of phosphorylation reactions that result in the dephosphorylation of myosin light chains of smooth muscle fibers .

Biochemical Pathways

The activation of guanylate cyclase and the subsequent increase in cGMP levels trigger a cascade of biochemical reactions. These reactions lead to the relaxation of vascular smooth muscle, particularly in peripheral arteries and veins . This relaxation and consequent dilation of blood vessels are the primary downstream effects of the biochemical pathways affected by isosorbide 2-nitrate.

Pharmacokinetics

Isosorbide 2-nitrate, after oral administration, undergoes hepatic first-pass extraction . This process can affect the bioavailability of the drug. The plasma concentrations of the drug can be prolonged by administering slow-release products . The substance disappears less rapidly from the plasma than does glyceryl trinitrate .

Result of Action

The primary result of isosorbide 2-nitrate’s action is the relaxation of vascular smooth muscle and consequent dilation of peripheral arteries and veins . This dilation, especially of the veins, promotes peripheral pooling of blood and decreases venous return to the heart, thereby reducing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure (preload) . This action is beneficial in conditions like angina pectoris, where it helps improve blood flow and oxygen supply to the heart.

Safety and Hazards

将来の方向性

Isosorbide dinitrate has been an effective treatment for ischemic heart disease for over 100 years . The anti-ischemic and exercise-promoting benefits of sublingually administered nitrates are well established. Nitroglycerin is indicated for the relief of an established attack of angina and for prophylactic use, but its effects are short-lived . In an effort to increase the duration of beneficial effects, long-acting orally administered and topical applications of nitrates have been developed .

特性

IUPAC Name |

[(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXYYJSYQOXTPL-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873331 | |

| Record name | Isosorbide-2-mononitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16106-20-0 | |

| Record name | Isosorbide 2-mononitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16106-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosorbide-2-mononitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosorbide-2-mononitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4:3,6-dianhydro-D-glucitol 2-nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSORBIDE 2-NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21BMF8FI0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Isosorbide 2-nitrate exert its therapeutic effect?

A1: Isosorbide 2-nitrate (IS-2-N), a metabolite of Isosorbide dinitrate (ISDN), is an organic nitrate known to activate guanylate cyclase. [] This activation leads to increased cyclic guanosine monophosphate (cGMP) levels, ultimately causing smooth muscle relaxation and vasodilation. While the exact mechanism of guanylate cyclase activation by organic nitrates is still under investigation, it is suggested that the release of nitric oxide (NO) free radicals might play a key role. []

Q2: What is the relationship between the number of nitrate groups in an organic nitrate and its potency in activating guanylate cyclase?

A2: Research suggests a strong correlation between the number of nitrate ester groups present in an organic nitrate molecule and its potency in activating guanylate cyclase. [] Compounds with more nitrate groups tend to exhibit higher potency. For instance, Erythrityl tetranitrate (ETN) with four nitrate groups is more potent than Glyceryl trinitrate (GTN) with three, which is in turn more potent than Isosorbide dinitrate (ISDN) with two nitrate groups. []

Q3: How does the potency of Isosorbide 2-nitrate compare to its stereoisomer, Isosorbide 5-nitrate, in activating guanylate cyclase?

A3: Interestingly, despite being stereoisomers, Isosorbide 2-nitrate (IS-2-N) demonstrates higher potency in activating guanylate cyclase compared to Isosorbide 5-nitrate (IS-5-N). [] This difference highlights that while the number of nitrate groups is a major factor, steric factors also influence the interaction of these compounds with guanylate cyclase. []

Q4: What are the typical analytical methods used to quantify Isosorbide 2-nitrate and its related compounds in biological samples?

A4: High-Performance Liquid Chromatography (HPLC) is a widely employed technique for quantifying Isosorbide 2-nitrate, Isosorbide 5-nitrate, and Isosorbide dinitrate in plasma samples. [, , , ] This method allows for the separation and detection of these compounds, enabling researchers to study their pharmacokinetic profiles.

Q5: How does the route of administration affect the pharmacokinetics of Isosorbide dinitrate and its metabolites?

A5: The route of administration significantly influences the pharmacokinetics of ISDN and its metabolites. Oral administration of ISDN is associated with extensive first-pass metabolism, leading to lower systemic availability. [] In contrast, transdermal administration via a spray formulation results in sustained plasma concentrations of ISDN and its metabolites, bypassing the first-pass effect. []

Q6: Has the accumulation of Isosorbide dinitrate and its metabolites been observed with repeated dosing?

A6: Yes, studies have reported accumulation of ISDN, IS-2-N, and IS-5-N in plasma after repeated oral administration of sustained-release ISDN formulations. [] The extent of accumulation can vary depending on the formulation and dosing regimen used.

Q7: Are there concerns about the quality of Isosorbide dinitrate tablets available in the market?

A7: While a large-scale quality assessment of Isosorbide dinitrate tablets in China indicated that the overall quality was acceptable, the study identified the presence of unknown impurities in some samples. [] This finding highlights the need for continuous improvement in manufacturing processes to ensure the consistent quality and safety of these medications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro-](/img/structure/B26586.png)